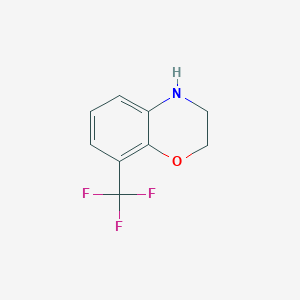

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethyl groups are functional groups with the formula -CF3 . They are often used in pharmaceuticals and agrochemicals due to their unique properties . Benzoxazine is a type of heterocyclic compound consisting of a benzene ring fused to an oxazine ring. Compounds with these groups can have various biological activities .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the activation of the C–F bond, which is the strongest single bond in organic compounds . Various methods exist to introduce this functionality . For benzoxazine derivatives, the synthesis can involve multi-step reactions .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds and benzoxazine derivatives can be complex. The trifluoromethyl group has a significant electronegativity . The benzoxazine ring, being a heterocyclic compound, can have various conformations.

Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including oxidation/reduction processes . The C–F bond activation is a key step in many of these reactions .

Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds often have unique physical and chemical properties due to the presence of the -CF3 group . For example, they can have low solubility in water .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The trifluoromethyl group in compounds like 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is known to enhance the pharmacological profile of drugs. This group can improve the metabolic stability, bioavailability, and binding affinity of pharmaceuticals . The compound’s structure suggests potential use in the development of new therapeutic agents, particularly where the modulation of lipophilicity and electronic properties is beneficial.

Medicinal Chemistry Research

In medicinal chemistry, the trifluoromethyl group is often incorporated into molecules to explore its impact on biological activity. The presence of this group can influence the interaction of the compound with various enzymes and receptors . Research in this area could lead to the discovery of novel treatments for diseases where current medication is limited or ineffective.

Mecanismo De Acción

Target of Action

Compounds containing trifluoromethyl groups are known to exhibit numerous pharmacological activities . For instance, trifluoromethyl-containing drugs have been found to interact with PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Mode of Action

For example, the modification of the imidazole moiety in a compound with a trifluoromethyl group was found to decrease the apparent value of pKa, resulting in faster kinetics for the compound’s uptake .

Biochemical Pathways

It’s worth noting that fluorinated compounds, which include trifluoromethyl-containing compounds, are often involved in diverse biochemical pathways due to their selective c–f bond activation .

Pharmacokinetics

A study on a similar compound, [18f]sdm-18, showed that the introduction of a trifluoromethyl group could result in faster kinetics for the compound’s uptake .

Result of Action

It’s known that trifluoromethyl-containing compounds can exhibit various pharmacological activities .

Action Environment

It’s known that the strength of the carbon-fluorine bond in trifluoromethyl-containing compounds conveys stability, making them likely to be recalcitrant in the environment .

Safety and Hazards

Direcciones Futuras

The future directions in the field of trifluoromethyl-containing compounds are promising. There has been significant progress in the C–F bond activation of trifluoromethyl-containing compounds . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Propiedades

IUPAC Name |

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-3,13H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPMHIXFAJFZCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585701 |

Source

|

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

939759-08-7 |

Source

|

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)